2-(4-Fluorophenyl)-1-phenylethanone
Overview
Description
2-(4-Fluorophenyl)-1-phenylethanone is an organic compound with the molecular formula C14H11FO It is a ketone derivative characterized by the presence of a fluorine atom on the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Fluorophenyl)-1-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)-1-phenylethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-1-phenylethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethanone: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.
1-(4-Fluorophenyl)-2-phenylethanol: The alcohol derivative of 2-(4-Fluorophenyl)-1-phenylethanone.
4-Fluorobenzophenone: Another ketone with a fluorine atom, but with different structural features.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the phenyl groups, which confer specific electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.
Biological Activity
2-(4-Fluorophenyl)-1-phenylethanone, also known as 4-fluoroacetophenone , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound, highlighting its relevance in pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. This method allows for the introduction of the acyl group into aromatic compounds, facilitating the formation of ketones. Although specific reaction conditions and yields are often proprietary, various synthetic routes have been documented in the literature, emphasizing its versatility as a precursor in drug design .
- Molecular Formula : C14H11FO
- Molecular Weight : 228.24 g/mol
- CAS Number : 347-91-1
These properties play a crucial role in determining the compound's solubility, stability, and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that fluorinated compounds, including derivatives of this compound, exhibit enhanced antitumor activity. For instance, a derivative synthesized from a similar framework showed significant cytotoxicity against colorectal cancer cells. It was noted that these compounds could inhibit cell colony formation and promote apoptosis through mechanisms involving reactive oxygen species (ROS) production .
The biological activity of this compound is attributed to its ability to interact with various cellular pathways:
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit Topoisomerase I activity, which is crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent cancer cell death.
- DDX5 Modulation : The compound has been implicated in modulating DDX5 expression, a protein involved in various cellular processes, including RNA metabolism and cell proliferation .
Case Studies
Several case studies have evaluated the efficacy of this compound and its derivatives:
-
Colorectal Cancer Study :
- Objective : To assess the cytotoxic effects of synthesized derivatives on CRC cells.
- Findings : Compounds demonstrated improved potency compared to non-fluorinated analogs, with enhanced apoptosis rates observed in treated cells.
- Mechanistic Study on DDX5 :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYRBOMWOQXYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284731 | |
Record name | 2-(4-fluorophenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347-91-1 | |
Record name | 347-91-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-fluorophenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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